BACE1 Inhibition: This compound has been investigated for its potential to inhibit the enzyme BACE1 [, , ]. BACE1 plays a crucial role in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Therefore, inhibiting BACE1 represents a potential therapeutic strategy for Alzheimer's disease.
Compound Description: CH5447240 is a small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1) identified as a potential treatment for hypoparathyroidism. [] It exhibits potent in vitro hPTHR1 agonistic activity and favorable pharmacological properties, including good solubility, metabolic stability, and oral bioavailability. [] In hypocalcemic rat models, CH5447240 effectively increased serum calcium levels. []
Compound Description: PCO371 is a potent, selective, and orally available hPTHR1 agonist. [] Developed as an optimized lead compound from an earlier molecule (1, CH5447240), PCO371 demonstrates reduced formation of reactive metabolites. [] This compound exhibits PTH-like calcemic and hypophostemic activity in thyroparathyroidectomized rats following oral administration. [] Currently, PCO371 is undergoing evaluation in phase 1 clinical trials for treating hypoparathyroidism. []
3. 8-benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one* Compound Description: This compound is a ligand identified to interact with BACE1 (beta-secretase 1). [] BACE1 is an aspartic protease involved in amyloid precursor protein processing and a therapeutic target for Alzheimer's disease.* Relevance: This compound shares the 1,3,8-triazaspiro[4.5]decane core with 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. Both structures exhibit an 8-benzyl substitution on the spirocycle, although the target compound specifically features a 3,5-difluorobenzyl group. This structural similarity suggests potential interest in exploring the BACE1 inhibitory activity of the target compound or its derivatives.
4. 8-(3-((1-aminopropan-2-yl)oxy)benzyl)-4-(cyclohexylamino)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one* Compound Description: This compound acts as a ligand for BACE1, indicating its potential in Alzheimer's disease research targeting amyloid precursor protein processing. []* Relevance: Similarities between this compound and 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one are evident in the shared 1,3,8-triazaspiro[4.5]decane core and the presence of a substituted benzyl group at the 8-position. Although the target compound has a 3,5-difluorobenzyl group, this compound includes a more complex 3-((1-aminopropan-2-yl)oxy)benzyl moiety. The shared structural features, especially the substituted benzyl at the 8-position, suggest a potential relationship in their binding interactions with BACE1.
5. 4-(cyclohexylamino)-1-(3-fluorophenyl)-8-(3-isopropoxybenzyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one* Compound Description: This compound has been identified as a ligand for BACE1. [] Its interaction with this enzyme highlights its potential relevance in Alzheimer's disease research and drug discovery.* Relevance: This compound and 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one both share the 1,3,8-triazaspiro[4.5]decane core and feature a substituted benzyl group at the 8-position. The variations lie in the specific substituents on the benzyl moiety, with the target compound possessing a 3,5-difluorobenzyl group, while this compound contains a 3-isopropoxybenzyl group. These structural similarities indicate a possible relationship in their binding affinity to BACE1, suggesting a potential area for further investigation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.